molecular formula C17H16F3N3O2S B2374012 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 952974-01-5

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B2374012
CAS RN: 952974-01-5
M. Wt: 383.39
InChI Key: QPKIDHVKLFSMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
BenchChem offers high-quality 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazolopyrimidine derivatives, including compounds structurally related to 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, have been synthesized and explored for their chemical properties. The detailed synthesis and spectroscopic data of these compounds have been reported, contributing to the understanding of their chemical nature and potential applications (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial Applications

  • Compounds structurally similar to the specified chemical have been evaluated for their antimicrobial properties. These studies have involved synthesizing various heterocyclic compounds, including thiazolopyrimidines, and assessing their efficacy against different microbial strains. This research enhances our understanding of the potential of thiazolopyrimidines in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Potential

  • Some thiazolopyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds, sharing a structural resemblance to 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, have shown significant activity against certain cancer cell lines, indicating their potential in cancer research and therapy (Selvam, Karthick, Palanirajan, & Ali, 2012).

Anti-inflammatory and Antinociceptive Properties

  • Research has also been conducted on thiazolopyrimidine derivatives to evaluate their anti-inflammatory and antinociceptive properties. These studies contribute to the understanding of how structural analogs of the specified compound might be used in addressing inflammation and pain management (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

properties

IUPAC Name

2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-8(2)12-6-14(25)23-9(7-26-17(23)22-12)5-13(24)21-11-4-3-10(18)15(19)16(11)20/h3-4,6,8-9H,5,7H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKIDHVKLFSMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.